C.I. Mordant Red 7

Vue d'ensemble

Description

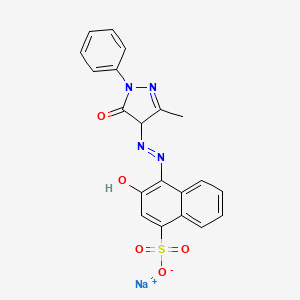

C.I. Mordant Red 7 is a synthetic dye that belongs to the azo dye family. It is commonly used in the textile industry to dye cotton, wool, and silk. The dye is also used in the paper and leather industries. It is known for its complex chemical structure and exhibits biological activity. The dye appears as a blue light red powder .

Synthesis Analysis

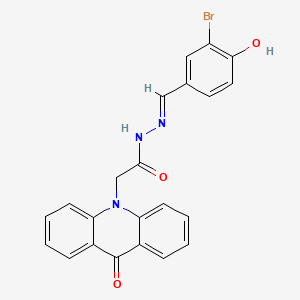

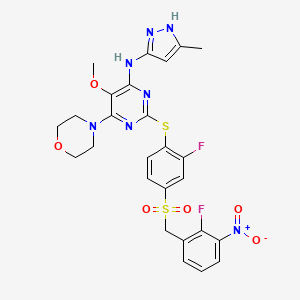

The synthesis of C.I. Mordant Red 7 involves the reaction of amino-2-naphthol-4-sulfonic acid with 3-methyl-phenyl-5-pyrazolone through a process known as diazotisation/azo coupling .

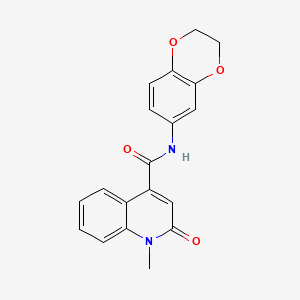

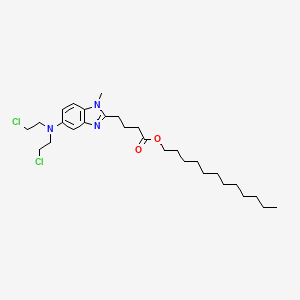

Molecular Structure Analysis

The molecular structure of C.I. Mordant Red 7 is complex, involving multiple functional groups. The structure of the dye has been studied using computational chemistry methods .

Chemical Reactions Analysis

C.I. Mordant Red 7, like other mordant dyes, forms a stable co-ordination compound with chromium or with the fiber, thereby improving light and wet fastness . The complex formation is accompanied by a bathochromic shift of the color and the hue may change from red to blue .

Physical And Chemical Properties Analysis

C.I. Mordant Red 7 is soluble in water and slightly soluble in ethanol and acetone . Its aqueous solution is yellow to brownish red . When diluted sulfuric acid is added, it turns into red and orange; concentrated caustic soda turns it into brilliant red .

Applications De Recherche Scientifique

Interaction with Proteins : C.I. Mordant Red 3, a similar dye, has been studied for its interaction with bovine serum albumin. Using fluorescence and UV–vis absorption spectroscopy, the research found that C.I. Mordant Red 3 forms a complex with the serum, indicating potential applications in studying protein-dye interactions (Ding et al., 2009).

Adsorption on Silica Supports : The efficiency of C.I. Mordant Red 3 adsorption on silica surfaces, both unmodified and modified with aminosilane, was characterized. This study is significant for understanding the dye's applications in developing hybrid pigments and exploring its adsorptive properties (Jesionowski et al., 2011).

Dyeing of Wool with Supercritical Processing : The use of supercritical fluids as solvents in dyeing textile fibers, including wool fibers with mordant dyes like C.I. Mordant Red 11 (similar to Red 7), was explored. This study suggests potential applications in the textile industry, especially in developing environmentally friendly dyeing processes (Güzel & Akgerman, 2000).

Sorption Behavior on Natural Sediment : The adsorption behavior of dyes, including C.I. Mordant Black 11, a close relative to Mordant Red 7, on natural sediment was investigated. This research provides insights into the environmental implications of these dyes and their interaction with natural sediments (Liu et al., 2001).

Interaction with Surfactants : The interaction of similar dyes like C.I. Mordant Black 11 with cationic and anionic surfactants was studied, revealing significant changes in dye properties. This research could inform the development of new materials and processes in various industries (Bielska et al., 2009).

Safety And Hazards

Orientations Futures

Despite its wide usage, the disadvantages of C.I. Mordant Red 7 and other chrome dyes include long dyeing times, potentially high level of fiber damage, severe changes in color during chroming, difficulties in correction of faulty dyeing, and chromium residues in the effluent . These challenges may eventually lead to ceasing the use of chrome dye in the near future .

Propriétés

IUPAC Name |

sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,18,25H,1H3,(H,27,28,29);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSFKBGHBCHTOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)C4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883997 | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-3-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Eriochrome Red B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

C.I. Mordant Red 7 | |

CAS RN |

3618-63-1 | |

| Record name | C.I. 18760 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-3-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-3-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)